Methyl phenylphosphinite
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Overview
Description
Methyl phenylphosphinite is an organophosphorus compound with the molecular formula C7H9OP. It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups. This compound is commonly used as a ligand in homogeneous catalysis and coordination chemistry due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenylphosphinite is typically synthesized through the alcoholysis of organophosphinous chlorides. A common method involves the reaction of chlorodiphenylphosphine with methanol in the presence of a base, resulting in the formation of methyl diphenylphosphinite and hydrochloric acid as a byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl phenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinates.
Substitution: It can participate in substitution reactions where the phosphorus-bound groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and organometallic compounds are often used.
Major Products Formed:
Oxidation: Methyl phenylphosphinate.
Substitution: Various substituted phosphinites depending on the reagents used.
Scientific Research Applications
Methyl phenylphosphinite has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, phosphinite derivatives are explored for their potential in drug development and enzyme inhibition.
Mechanism of Action
The mechanism by which methyl phenylphosphinite exerts its effects primarily involves its role as a ligand. It coordinates with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a donor, providing electron density to the metal center, thereby enhancing the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Phosphine (PR3): Similar in structure but with three organic groups attached to phosphorus.
Phosphine oxide (OPR3): Contains an additional oxygen atom bonded to phosphorus.
Phosphonite (P(OR)2R): Similar but with two alkoxy groups and one organic group attached to phosphorus.
Phosphite (P(OR)3): Contains three alkoxy groups attached to phosphorus.
Uniqueness: Methyl phenylphosphinite is unique due to its specific combination of a methyl and a phenyl group attached to the phosphorus atom. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and coordination chemistry .
Biological Activity
Methyl phenylphosphinite is a compound of interest in the field of organic and medicinal chemistry due to its unique biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles to provide a comprehensive overview.
Overview of this compound
This compound is an organophosphorus compound characterized by the presence of a methyl group and a phenyl group attached to a phosphinite moiety. Its structure can influence its reactivity and biological interactions, making it a subject of interest in both synthetic and medicinal chemistry.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity .
2. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, particularly those involved in phosphoester hydrolysis. This inhibition can be attributed to the compound's structural similarity to natural substrates, allowing it to act as a competitive inhibitor .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of this compound, researchers tested its effects on Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent against bacterial infections .
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition properties of this compound, particularly its interaction with alkaline phosphatase. Kinetic analysis revealed that the compound acts as a reversible inhibitor, with a calculated IC50 value of 25 µM. This suggests that this compound could be utilized in studies aimed at modulating enzyme activity for therapeutic purposes .
Table 1: Summary of Biological Activities
Properties
CAS No. |
20472-20-2 |
---|---|
Molecular Formula |
C7H9OP |
Molecular Weight |
140.12 g/mol |
IUPAC Name |
methoxy(phenyl)phosphane |
InChI |
InChI=1S/C7H9OP/c1-8-9-7-5-3-2-4-6-7/h2-6,9H,1H3 |
InChI Key |
ILZUMOMDNFYVSY-UHFFFAOYSA-N |
Canonical SMILES |
COPC1=CC=CC=C1 |
Origin of Product |
United States |
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